2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2361636-13-5
VCID: VC4521385
InChI: InChI=1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H
SMILES: C1=C(SC2=C1N=C(N=C2Cl)Cl)S(=O)(=O)Cl
Molecular Formula: C6HCl3N2O2S2
Molecular Weight: 303.56

2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride

CAS No.: 2361636-13-5

Cat. No.: VC4521385

Molecular Formula: C6HCl3N2O2S2

Molecular Weight: 303.56

* For research use only. Not for human or veterinary use.

2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride - 2361636-13-5

Specification

CAS No. 2361636-13-5
Molecular Formula C6HCl3N2O2S2
Molecular Weight 303.56
IUPAC Name 2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
Standard InChI InChI=1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H
Standard InChI Key OJBZMEOCWGCDSA-UHFFFAOYSA-N
SMILES C1=C(SC2=C1N=C(N=C2Cl)Cl)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thieno[3,2-d]pyrimidine bicyclic system fused with a sulfonyl chloride group. The pyrimidine ring is substituted with chlorine atoms at positions 2 and 4, while the sulfur-containing thiophene ring is functionalized with a sulfonyl chloride (-SO₂Cl) at position 6 . This arrangement confers electrophilic reactivity, particularly at the sulfonyl chloride moiety, which is critical for nucleophilic substitution reactions.

Molecular Formula and Connectivity

The molecular formula C₆HCl₃N₂O₂S₂ reflects three chlorine atoms (two on the pyrimidine ring, one on the sulfonyl group), two nitrogen atoms in the pyrimidine ring, and two sulfur atoms (one in the thiophene, one in the sulfonyl group) . The SMILES string C1=C(SC2=C1N=C(N=C2Cl)Cl)S(=O)(=O)Cl explicitly defines connectivity, confirming the fused thienopyrimidine system .

Stereoelectronic Features

The InChIKey OJBZMEOCWGCDSA-UHFFFAOYSA-N facilitates database searches but indicates no stereocenters. The planar aromatic system enables π-π stacking, while the sulfonyl chloride group introduces polarity and hydrogen-bonding potential.

Synthesis and Reactivity

Synthetic Routes

While direct synthesis protocols for this compound are unreported, analogous thienopyrimidine sulfonyl chlorides are typically prepared via chlorosulfonation of precursor thienopyrimidines. For example, 2,4-dichlorothieno[2,3-d]pyrimidine (CAS 18740-39-1) is synthesized by chlorination of the parent heterocycle followed by sulfonation .

Key Intermediate: 2,4-Dichlorothieno[3,2-d]pyrimidine

The non-sulfonated analog (e.g., 2,4-dichlorothieno[2,3-d]pyrimidine) is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with chlorinating agents . Subsequent treatment with chlorosulfonic acid likely introduces the sulfonyl chloride group, though reaction conditions (temperature, stoichiometry) remain undocumented for this specific derivative .

Reactivity Profile

The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling the formation of sulfonamides or sulfonate esters. The chlorine atoms on the pyrimidine ring may participate in Suzuki-Miyaura couplings or SNAr reactions, as seen in related compounds .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Mass spectrometric adducts and their CCS values (Ų) are predicted as follows :

Adductm/zCCS (Ų)
[M+H]⁺302.86178166.2
[M+Na]⁺324.84372180.6
[M-H]⁻300.84722166.4

These values assist in LC-MS/MS method development for detecting the compound in complex matrices.

Solubility and Partitioning

Though experimental data is absent, predicted log P values (2.9 consensus) suggest moderate lipophilicity . ESOL solubility estimates indicate poor aqueous solubility (0.0253 mg/mL) , necessitating organic solvents (e.g., DMF, DMSO) for handling.

Pharmaceutical and Industrial Applications

Drug Discovery Intermediate

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. The compound’s structure aligns with kinase inhibitors and antiviral agents, where the thienopyrimidine scaffold modulates target binding . For instance, ethyl 2-(4-aminophenyl)acetate coupling to 2,4-dichlorothieno[2,3-d]pyrimidine yields bioactive derivatives , suggesting this sulfonyl chloride could serve similarly.

Material Science

The conjugated π-system may contribute to electronic materials, though this application remains unexplored. Sulfonyl chlorides are also employed in polymer crosslinking, hinting at potential industrial uses .

Future Research Directions

  • Synthetic Optimization: Elucidate conditions for high-yield sulfonylation of thienopyrimidine precursors.

  • Biological Screening: Evaluate kinase inhibition or antiviral activity in cell-based assays.

  • Environmental Impact: Assess biodegradation and ecotoxicity given its halogenated structure.

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